An In-depth Technical Guide to (R)-2-Methoxypropan-1-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-2-Methoxypropan-1-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their importance stems from the stereospecific nature of biological systems, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety. (R)-2-Methoxypropan-1-amine hydrochloride, a member of this vital class of compounds, offers a unique combination of a primary amine for further functionalization, a chiral center to induce stereoselectivity, and a methoxy group that can influence solubility and metabolic stability.
This guide provides a comprehensive technical overview of (R)-2-Methoxypropan-1-amine hydrochloride, moving beyond a simple data sheet to offer insights into its chemical properties, robust synthesis and purification protocols, detailed analytical characterization, and its role as a valuable intermediate in complex molecule synthesis. The methodologies and explanations herein are grounded in established chemical principles to provide a self-validating framework for researchers.
Physicochemical and Structural Properties
(R)-2-Methoxypropan-1-amine hydrochloride is the hydrochloride salt of the chiral amine (R)-2-methoxypropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free amine.[2]
Structural and Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methoxypropan-1-amine;hydrochloride | [3] |
| CAS Number | 907545-98-6 | [4] |
| Molecular Formula | C₄H₁₂ClNO | |
| Molecular Weight | 125.60 g/mol | |
| SMILES | COC.Cl | [5] |
| InChI Key | UANWURKQKKYIGV-SCSAIBSYSA-N | [5] |
Physical Properties
Synthesis and Purification: A Protocol Deep Dive
The synthesis of enantiomerically pure amines like (R)-2-Methoxypropan-1-amine is a critical step. While numerous methods exist for the synthesis of chiral amines, including chemical resolution and asymmetric synthesis, enzymatic synthesis has emerged as a powerful and green alternative.[6][7]
Proposed Enantioselective Synthesis Workflow
The following workflow outlines a plausible and efficient route for the synthesis of (R)-2-Methoxypropan-1-amine hydrochloride, leveraging an asymmetric enzymatic transamination reaction. This method is adapted from established protocols for the synthesis of the (S)-enantiomer and highlights the power of biocatalysis in accessing chiral molecules.[6][8]
Caption: Proposed workflow for the synthesis of (R)-2-Methoxypropan-1-amine hydrochloride.
Detailed Step-by-Step Protocol
Materials:
-
Methoxyacetone
-
(R)-selective transaminase enzyme
-
Isopropylamine (or another suitable amine donor)
-
Phosphate buffer (pH 7.5)
-
Hydrochloric acid (concentrated and ethereal solution)
-
Sodium hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Enzymatic Reaction: In a temperature-controlled reactor, dissolve methoxyacetone and isopropylamine in a phosphate buffer (pH 7.5).[6] Add the (R)-selective transaminase. The reaction progress is monitored by chiral chromatography (GC or HPLC) to determine the conversion and enantiomeric excess (ee).
-
Work-up: Once the reaction reaches the desired conversion, quench it by adding concentrated hydrochloric acid to lower the pH.[6] This protonates the amines, making them water-soluble.
-
Purification of the Free Amine: The aqueous solution is washed with an organic solvent like dichloromethane to remove any unreacted ketone. The aqueous layer is then basified with sodium hydroxide to deprotonate the amines. The resulting free amine, (R)-2-methoxypropan-1-amine, is extracted into an organic solvent. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude free amine can be further purified by distillation.
-
Hydrochloride Salt Formation and Crystallization: The purified free amine is dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring. It is crucial to use a non-aqueous HCl solution to avoid the formation of a two-phase system and ensure the precipitation of the hydrochloride salt.[9] The resulting precipitate, (R)-2-Methoxypropan-1-amine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-Methoxypropan-1-amine hydrochloride.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the gold standards for determining enantiomeric purity.[10][11]
-
Chiral HPLC/GC: A typical method would involve a chiral column (e.g., based on polysaccharide phenylcarbamates) and a suitable mobile phase to achieve baseline separation of the (R) and (S) enantiomers.[11] Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[11]
Spectroscopic Methods
While specific spectra for (R)-2-Methoxypropan-1-amine hydrochloride are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. Based on the structure and analogous compounds like 2-methoxypropane, the following approximate chemical shifts (in ppm) and splitting patterns can be anticipated: a doublet for the C1 methylene protons (CH₂-NH₃⁺), a multiplet for the C2 methine proton (CH-O), a singlet for the methoxy protons (O-CH₃), and a doublet for the C3 methyl protons (CH-CH₃).[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by broad absorptions in the 2800-3200 cm⁻¹ region, typical for an amine salt (N-H stretching). Other key peaks would include C-H stretching, C-O stretching, and N-H bending vibrations.
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the mass spectrum would show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z 90.1.
Applications in Research and Development
The primary value of (R)-2-Methoxypropan-1-amine hydrochloride lies in its utility as a chiral building block for the synthesis of more complex, high-value molecules.
Agrochemicals
The enantiomer, (S)-1-methoxypropan-2-amine, is a crucial intermediate in the industrial synthesis of the herbicide (S)-metolachlor.[2][7] This underscores the significance of this structural motif in agrochemicals, where stereochemistry can greatly influence efficacy and environmental impact.
Pharmaceuticals
Chiral 1,2-amino alcohol and diamine structures are prevalent in a vast number of FDA-approved drugs.[13] (R)-2-Methoxypropan-1-amine hydrochloride serves as a precursor to such structures. Its primary amine can be readily elaborated through reactions like amide bond formation, reductive amination, and nucleophilic substitution to build larger, more complex chiral molecules. The methoxy group can modulate the pharmacokinetic properties of the final compound.
The following diagram illustrates the central role of (R)-2-Methoxypropan-1-amine hydrochloride as a starting point for diverse synthetic pathways.
Caption: Synthetic utility of (R)-2-Methoxypropan-1-amine hydrochloride.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of (R)-2-Methoxypropan-1-amine hydrochloride are essential for laboratory safety. The information presented here is a synthesis from safety data sheets of closely related compounds.
-
Hazards: This compound is expected to be a skin and eye irritant.[14] Ingestion and inhalation should be avoided.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15] As a hydrochloride salt, it may be hygroscopic, so protection from moisture is important.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek medical attention.[16]
Conclusion
(R)-2-Methoxypropan-1-amine hydrochloride is more than just a chemical intermediate; it is a key that unlocks access to a wide array of enantiomerically pure complex molecules. Its value is rooted in the strategic placement of its functional groups around a defined stereocenter. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors, from academic discovery to industrial-scale production of life-altering pharmaceuticals and advanced agrochemicals.
References
-
Evidentic. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6. [Link]
-
Ark Pharma Scientific Limited. (R)-2-methoxypropan-1-amine | CAS:162356-14-1. [Link]
-
Chemspace. (2R)-2-methoxypropan-1-amine - C4H11NO | CSSB00009817686. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Deepak Nitrite. SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2020-07-01). [Link]
-
National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). [Link]
- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Organic Chemistry Frontiers (RSC Publishing). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. (2011-08-10). [Link]
-
Beijing Institute of Technology. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts. [Link]
-
PubChem - NIH. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719. [Link]
- Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]
-
ResearchGate. Chiral Purity in Drug Analysis. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). [Link]
-
IRJPS. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011-02-10). [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. [Link]
-
ResearchGate. FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. [Link]
-
PubChem - NIH. 2-Methoxy-1-propanol | C4H10O2 | CID 14846. [Link]
-
ResearchGate. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). (1999-12-01). [Link]
Sources
- 1. (2-Methoxypropyl)amine hydrochloride | 70807-90-8 | FM119405 [biosynth.com]
- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 907544-43-8|(S)-2-Methoxypropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2R)-2-methoxypropan-1-amine - C4H11NO | CSSB00009817686 [chem-space.com]
- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. 626220-76-6|(R)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 16. spectrumchemical.com [spectrumchemical.com]

